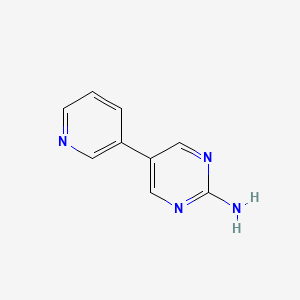

5-(Pyridin-3-YL)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

5-pyridin-3-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H8N4/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,12,13) |

InChI Key |

PFUBNHHFFFSNDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridin 3 Yl Pyrimidin 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the core 5-(pyridin-3-yl)pyrimidin-2-amine scaffold in a limited number of steps. These approaches often involve the condensation of pre-functionalized pyridine (B92270) and pyrimidine (B1678525) precursors.

Conventional Synthetic Protocols for this compound

Traditional synthetic routes to this compound and its derivatives often rely on well-established condensation reactions. A common strategy involves the reaction of a pyridine-containing building block with a pyrimidine precursor. For instance, derivatives have been synthesized by reacting 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one with a suitable aminopyrimidine in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695), followed by further modifications. semanticscholar.org Another approach involves the coupling of a substituted pyridine, which may first undergo esterification and conversion to an organometallic intermediate (like a boronic acid), with a substituted pyrimidine under palladium-mediated conditions such as Suzuki, Stille, or Negishi coupling. google.com

These conventional methods, while effective, can sometimes require harsh reaction conditions and lengthy reaction times. For example, a synthesis of a derivative involved refluxing in ethanol for 72 hours. semanticscholar.org

Microwave-Assisted Synthetic Routes to this compound Precursors

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including precursors to this compound. scilit.comnih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the final products. researchgate.net

Microwave-assisted, three-component reactions have been successfully employed for the regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines. nih.gov For example, the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation provides a rapid and efficient route to complex heterocyclic systems. acs.org Similarly, a catalyst-free, three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines. nih.gov These methods highlight the potential of microwave assistance in rapidly assembling the pyridine or pyrimidine cores, which can then be further elaborated to yield the target compound.

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Three-component reaction | FeCl₃·6H₂O, Microwave | Short | Good to Moderate | nih.gov |

| Three-component reaction | DMF, Microwave | 8-20 min | 15-63% | acs.org |

| Three-component reaction | K₂CO₃, EtOH, Microwave | Not specified | Good | nih.gov |

| Tandem Reaction | Microwave, 140 °C | 3 hours | 89% | mdpi.com |

Precursor-Based Synthesis and Derivatization Strategies

This approach involves the initial synthesis of key intermediates, which are then subjected to a series of reactions to introduce diversity and build the final this compound structure.

Synthesis of Key Nitropyrimidine Intermediates

Nitropyridines and nitropyrimidines are crucial intermediates in the synthesis of many biologically active molecules. The nitro group can be readily reduced to an amino group, providing a convenient handle for further functionalization.

The synthesis of 3-nitropyridines can be achieved by reacting pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no Another method involves the nitration of 2-aminopyridine (B139424) using a mixture of concentrated sulfuric acid and fuming nitric acid to produce 2-amino-5-nitropyridine (B18323) with high yield and purity. chemicalbook.com Similarly, 2-chloro-5-nitropyridine (B43025) is a versatile starting material for the synthesis of various bioactive molecules. nih.gov

The synthesis of 3-methyl-5-nitro-pyridin-2-ylamine is another example of a key intermediate that can be used to construct more complex structures. These nitrated precursors are essential for introducing the amino functionality at specific positions within the pyridine or pyrimidine ring, which is a key feature of the target molecule.

| Starting Material | Reagents | Product | Yield | Reference |

| Pyridine | Dinitrogen pentoxide, Sodium bisulfite | 3-Nitropyridine | Not specified | ntnu.no |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

Regioselective Functionalization of Pyrimidine and Pyridine Moieties

The ability to selectively functionalize either the pyrimidine or the pyridine ring is critical for creating a diverse library of this compound derivatives. The intrinsic electronic properties of pyridines can make direct C-H functionalization challenging, particularly at the meta-position. nih.gov However, recent advances have led to methods for directing group-free regioselective functionalization. nih.gov

One strategy involves the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov Another approach utilizes heterocyclic phosphonium (B103445) salts as handles for subsequent bond-forming reactions at the 4-position of the pyridine ring. thieme-connect.de

For pyrimidines, regioselectivity can often be controlled by the inherent reactivity of the different positions on the ring. For example, in 2,4-dichloropyrimidine (B19661) derivatives, substitution reactions can be directed to either the C-2 or C-4 position depending on the reaction conditions and the nucleophile used. researchgate.net

Diversification via Amination and Coupling Reactions

The final step in many synthetic strategies involves the introduction of the 2-amino group on the pyrimidine ring and the formation of the bond connecting the pyridine and pyrimidine moieties. Amination reactions are commonly used to introduce the 2-amino group, often starting from a 2-chloropyrimidine (B141910) precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming the C-C bond between the pyridine and pyrimidine rings. mdpi.comnih.gov The Suzuki coupling, for instance, has been used to react 5-bromo-2-methylpyridin-3-amine (B1289001) or its acetamide (B32628) derivative with various arylboronic acids to produce a range of pyridine derivatives in moderate to good yields. mdpi.com These reactions are often tolerant of a variety of functional groups, allowing for the synthesis of a diverse array of compounds.

Furthermore, amination reactions can be used to introduce a variety of substituents at different positions. For example, sequential amination reactions on 2-bromo-3-nitropyridine (B22996) can be used to introduce two different amino groups. Oxidative dehydrogenative coupling reactions of pyrazol-5-amines have also been developed to form new N-N bonds, leading to azo compounds. nih.gov

| Reaction Type | Catalyst/Reagents | Key Transformation | Yield | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | C-C bond formation | Moderate to Good | mdpi.com |

| Buchwald-Hartwig Amination | Pd/C, H₂, Benzophenone imine | C-N bond formation | 45-55% (overall) | |

| Sonogashira Coupling | Not specified | C-C bond formation | Not specified | nih.gov |

Derivatization of the Pyrimidine-2-amine Functionality

The Buchwald-Hartwig amination stands out as a powerful and versatile tool for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction facilitates the coupling of the pyrimidine-2-amine with various aryl halides. Research has demonstrated the successful N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) derivatives using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.gov This approach has yielded a range of N-aryl derivatives with moderate to good yields, highlighting its utility in creating diverse libraries of compounds. nih.gov The development of specialized ligands, such as the sterically hindered BrettPhos, has further expanded the scope of Buchwald-Hartwig amination to include primary amines with high efficiency. libretexts.org

Amide coupling is another significant strategy for derivatizing the 2-amino functionality. This involves reacting the amine with activated carboxylic acids or their derivatives. For instance, derivatives have been synthesized by coupling the amino group with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. mdpi.com Similarly, amide linkages have been formed by reacting the amine with various substituted carboxylic acids, often mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov

These derivatization reactions have been instrumental in synthesizing compounds with specific biological targets. For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and synthesized as potential anti-cancer agents targeting the Nur77 protein. nih.gov Another study focused on creating 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which were evaluated for their ability to induce methuosis in cancer cells. semanticscholar.org In these examples, the pyrimidine-2-amine group serves as a crucial linker, connecting the core scaffold to other pharmacologically relevant moieties.

The table below summarizes representative examples of derivatization reactions on the pyrimidine-2-amine functionality.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Yield | Reference |

| 4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Aryl bromides | PdCl₂(PPh₃)₂, Xantphos, NaOtBu, Toluene, reflux | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 27-82% | nih.gov |

| 2-Bromopyridines | Volatile amines | Palladium catalyst, sealed tube | Secondary and tertiary aminopyridines | N/A | nih.gov |

| 4-methyl-3-aminobenzamide | Ferrocenyl-enaminone | N/A | Ferrocenyl-pyrimidine compound | 41% | mdpi.com |

| Amine intermediate | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 1,1'-Carbonyldiimidazole (CDI) | Amide derivative | Moderate | mdpi.com |

| Carboxylic acid intermediate | Substituted amines | EDCI, HOBT | Amide derivatives | Moderate | nih.gov |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to develop more sustainable and environmentally benign processes. rasayanjournal.co.in Key green chemistry principles, such as the use of safer solvents, energy-efficient reaction conditions, and atom-economical transformations, are being actively implemented. rsc.org

One of the cornerstone reactions in the synthesis of the 5-(pyridin-3-yl)pyrimidine (B1628548) core is the Suzuki-Miyaura cross-coupling, which forms the crucial carbon-carbon bond between the pyridine and pyrimidine rings. nih.govresearchgate.net Traditionally, this reaction has been performed in organic solvents like 1,4-dioxane. nih.gov However, recent advancements have focused on utilizing "green" solvents. For example, nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in 2-Me-THF and tert-amyl alcohol, which are considered more environmentally friendly alternatives. orgsyn.org The use of water as a co-solvent in palladium-catalyzed Suzuki reactions also represents a step towards greener synthesis. nih.gov

Microwave-assisted synthesis is another green technique that has been applied to the production of pyrimidine derivatives. rasayanjournal.co.in Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. researchgate.net Solventless "grindstone chemistry" and reactions under microwave irradiation in dry media have been reported for the synthesis of related pyrimido[4,5-d]pyrimidinones, showcasing the potential for eliminating hazardous solvents altogether. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) embody the principle of atom economy by combining three or more reactants in a single pot to form a complex product, minimizing waste generation. rasayanjournal.co.in The synthesis of various pyrimidine derivatives has been achieved through MCRs, often under catalyst-free and solvent-free conditions, further enhancing their green credentials. rasayanjournal.co.inresearchgate.net For instance, the one-pot synthesis of pyrimidine analogs using ultrasound irradiation has been demonstrated as a highly effective and environmentally friendly method. rasayanjournal.co.in

The development of catalyst systems that are more efficient and can operate under milder conditions also contributes to the greening of the synthesis. While palladium remains a common catalyst, the exploration of more earth-abundant and less toxic metals like nickel is an active area of research. orgsyn.org Furthermore, the design of reactions that can proceed with lower catalyst loading or even under catalyst-free conditions is a key goal. libretexts.orgresearchgate.net

The table below highlights some of the green chemistry approaches applied in the synthesis of pyrimidine-containing compounds.

| Green Chemistry Approach | Reaction Type | Specifics | Advantages | Reference |

| Use of Green Solvents | Suzuki-Miyaura Coupling | Nickel-catalyzed reaction in 2-Me-THF or tert-amyl alcohol. | Reduced environmental impact of solvents. | orgsyn.org |

| Energy Efficiency | Hantzsch Reaction / Multicomponent Reactions | Microwave-assisted synthesis of fused pyrimidine systems. | Shorter reaction times, higher yields, enhanced purity. | researchgate.net |

| Solventless Conditions | Multicomponent Reaction | Synthesis of 5-indolylpyrimido[4,5-d]pyrimidinones under microwave irradiation in dry media. | Elimination of hazardous solvents. | researchgate.net |

| Atom Economy | Multicomponent Reaction | One-pot synthesis of pyrimidine analogs. | Reduced waste and byproduct generation. | rasayanjournal.co.in |

| Alternative Catalysis | Suzuki-Miyaura Coupling | Use of nickel catalysts instead of palladium. | Use of a more earth-abundant metal. | orgsyn.org |

| Ultrasound Irradiation | One-pot Synthesis | Synthesis of benzo rasayanjournal.co.innih.govthiazolo[3,2-a]pyrimidine analogs. | Environmentally friendly, highly effective. | rasayanjournal.co.in |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced multidimensional experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

The ¹H NMR spectrum of 5-(Pyridin-3-YL)pyrimidin-2-amine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the pyrimidine (B1678525) ring, and the amino group. The exact chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring protons are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons at positions 4, 5, and 6 will also appear in this region with characteristic coupling patterns. For the pyrimidine ring, the protons at positions 4 and 6 would appear as singlets or doublets depending on neighboring substituents, typically in the δ 8.0-9.0 ppm range. The amino group (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In DMSO-d₆, this signal is often observed between δ 5.0 and 7.0 ppm. ijirset.com

For instance, in studies of related pyrimidine derivatives, the signal for an amino group proton has been reported in the range of 5.1-5.3 ppm. ijirset.com In analogues like 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the signals for the solvent (DMSO-d₆) were noted at 2.51 ppm and 3.38 ppm. researchgate.net The analysis of various pyridine-2-methylamine derivatives has also provided extensive ¹H NMR data for substituted pyridine rings, with signals appearing across the δ 7.3-8.9 ppm range depending on the substitution pattern. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound based on Analogues Data is extrapolated from analyses of pyrimidine and pyridine analogues. ijirset.comresearchgate.netnih.govmdpi.com

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | ~8.8 - 9.0 | Doublet (d) or Singlet (s) |

| Pyridine H-4 | ~8.5 - 8.7 | Doublet (d) or Multiplet (m) |

| Pyridine H-5 | ~7.4 - 7.6 | Multiplet (m) |

| Pyridine H-6 | ~8.6 - 8.8 | Doublet (d) or Multiplet (m) |

| Pyrimidine H-4 | ~8.5 - 9.0 | Singlet (s) |

| Pyrimidine H-6 | ~8.5 - 9.0 | Singlet (s) |

| Amino (-NH₂) | ~5.0 - 7.0 | Broad Singlet (br s) |

Carbon-13 NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbons in the heterocyclic rings typically resonate between δ 100 and 165 ppm. The carbon atom C-2 of the pyrimidine ring, bonded to the amino group, is expected to appear around δ 160-163 ppm. Other pyrimidine carbons (C-4, C-5, C-6) and pyridine carbons (C-2 to C-6) will have characteristic shifts based on their position relative to the nitrogen atoms and the interconnecting bond. researchgate.net For example, in related pyrazolo[3,4-d]pyrimidines, carbon signals have been assigned in the range of δ 104-158 ppm. mdpi.com Studies on aminopyridines show that the carbon attached to the amino group (C-3 in 3-aminopyridine) resonates around 138 ppm, while other ring carbons appear between 123 and 145 ppm. chemicalbook.com The carbon atoms of the pyrimidine ring in various analogues have been characterized using ¹³C NMR. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Data compiled from studies on pyrimidine, pyridine, and related heterocyclic analogues. mdpi.comresearchgate.netchemicalbook.comresearchgate.netresearchgate.net

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 160 - 164 |

| Pyrimidine C-4 | 155 - 160 |

| Pyrimidine C-5 | 115 - 125 |

| Pyrimidine C-6 | 155 - 160 |

| Pyridine C-2 | 147 - 152 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 123 - 128 |

| Pyridine C-6 | 147 - 152 |

Advanced Multidimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, especially for complex structures, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of protons within the pyridine ring system (e.g., H-4 with H-5, and H-5 with H-6). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning each carbon signal by linking it to its attached proton, which is usually identified first from the ¹H NMR spectrum. The use of HSQC has been noted as essential for interpreting the spectra of complex pyrimidyl analogues. mdpi.comacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the pyridine and pyrimidine rings and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which helps in confirming the conformation of the molecule.

These techniques, often used in combination, allow for a complete and confident structural determination of this compound. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are highly useful for identifying functional groups.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Vibrations: The amino (-NH₂) group gives rise to characteristic stretching vibrations. Typically, two bands are observed in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. ijirset.com For related pyrimidine derivatives, these bands have been noted between 3387-3441 cm⁻¹. researchgate.net N-H bending vibrations are expected around 1600-1650 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and pyrimidine rings are expected to appear just above 3000 cm⁻¹. amhsr.org

Ring Vibrations (C=C and C=N Stretching): The aromatic rings exhibit a series of complex vibrations. Multiple bands due to C=C and C=N stretching are typically found in the 1400-1650 cm⁻¹ region. researchgate.netamhsr.org

C-N Stretching: The stretching vibrations for the C-N bonds (both within the rings and for the amino group) usually occur in the 1200-1400 cm⁻¹ range. researchgate.net

Table 3: Principal FT-IR Absorption Bands for this compound Frequencies are based on data from related aminopyrimidine and aminopyridine compounds. ijirset.comresearchgate.netresearchgate.netamhsr.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1650 |

| C-N | Stretch | 1200 - 1400 |

Raman Spectroscopic Probes of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. The "ring breathing" modes of both the pyridine and pyrimidine rings, which involve a symmetric expansion and contraction of the rings, are expected to produce strong signals in the Raman spectrum, typically in the 980-1050 cm⁻¹ range. Vibrations of non-polar bonds would also be more prominent. In studies of related heterocyclic sulfonamides, Raman spectra have been successfully used in conjunction with quantum chemistry calculations to assign vibrational modes. researchgate.net Such computational methods, like Density Functional Theory (DFT), can be used to predict the theoretical vibrational frequencies for both IR and Raman spectra, aiding in the experimental assignments. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. For this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly crucial.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. The theoretical exact mass of this compound, based on its molecular formula C₉H₈N₄, is 172.0749 Da. nih.govnih.gov HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure the mass-to-charge ratio (m/z) with an accuracy of ≤5 ppm. acs.org This precision enables the unambiguous confirmation of the chemical formula by distinguishing it from other potential formulas with the same nominal mass. For related heterocyclic structures, HRMS data is typically recorded using an ESI-TOF high-resolution mass spectrometer. acs.orgmdpi.com The experimental verification of the exact mass is a critical step in confirming the identity of a synthesized compound. acs.org

Table 1: Theoretical Mass Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₄ | nih.govnih.gov |

| Molecular Weight | 172.19 g/mol | nih.govnih.gov |

| Exact Mass | 172.074896272 Da | nih.govnih.gov |

Note: Data is computed for the specified molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and thermally labile molecules, making it well-suited for pyridine-pyrimidine derivatives. nih.govurfu.ru In ESI-MS analysis, the compound is typically observed as a protonated molecular ion, [M+H]⁺, due to the basic nitrogen atoms in the pyridine and pyrimidine rings readily accepting a proton. researchgate.net For this compound (MW ≈ 172.19), the expected [M+H]⁺ ion would appear at an m/z value of approximately 173.19. acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be coupled with ESI to fragment the molecular ion, providing further structural information based on the fragmentation pattern. nih.gov

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | ~173.19 |

| [M+Na]⁺ | ~195.17 |

Note: These are predicted values based on the compound's molecular weight. Actual observed values may vary slightly.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing insights into their electronic structure and transitions.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within its aromatic pyridine and pyrimidine rings. Studies on related aminopyrimidines have utilized UV absorption spectra to elucidate the conformation of the amino group and understand protolytic equilibria. nih.gov The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent and the electronic properties of the heterocyclic system. For example, a structurally related compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. sielc.com For analytical purposes, such as HPLC with UV detection, a wavelength range of 230-400 nm is often employed to monitor these types of compounds. acs.org

While detailed luminescence data for the parent compound this compound is not extensively documented, its structural framework is a key component in the design of emissive materials. Pyridine and pyrimidine moieties are common ligands in the formation of luminescent metal-organic complexes. The nitrogen atoms can coordinate with metal ions, and the extended π-conjugated system can participate in energy transfer processes, leading to fluorescence or phosphorescence. The study of emissive derivatives and their metal complexes is an active area of research, particularly for applications in sensing and organic light-emitting diodes (OLEDs).

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com

Although the specific crystal structure for this compound is not available in the provided search results, data for the closely related isomer, 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), offers significant insight into the likely structural features. nih.gov The analysis of this isomer reveals a planar structure that facilitates intermolecular interactions, which are critical for the formation of a stable crystal lattice. The crystal structure of 4-(pyridin-3-yl)pyrimidin-2-amine was solved and found to belong to the orthorhombic space group P 2₁2₁2₁, with four molecules in the unit cell. nih.gov Such data is fundamental for understanding the solid-state packing and for computational modeling studies. nih.gov

Table 3: Crystallographic Data for the Isomer 4-(Pyridin-3-yl)pyrimidin-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈N₄ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P 2₁2₁2₁ | nih.gov |

| a (Å) | 6.467 | nih.gov |

| b (Å) | 7.524 | nih.gov |

| c (Å) | 16.983 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 826.1 | nih.gov |

Note: This data is for the structural isomer 4-(pyridin-3-yl)pyrimidin-2-amine and is presented for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis of this compound

In the crystal structure of 4-(pyridin-3-yl)pyrimidin-2-amine, the molecule crystallizes in the orthorhombic space group P 21 21 21. nih.gov The pyridine and pyrimidine rings are not perfectly coplanar, exhibiting a slight twist relative to one another. This deviation from planarity is a common feature in linked aromatic systems and influences the crystal packing.

Based on the analysis of its isomer, the following crystallographic parameters can be anticipated to be similar for this compound, although experimental verification is necessary.

Table 1: Crystallographic Data for the related isomer 4-(Pyridin-3-YL)pyrimidin-2-amine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 826.3 |

| Z | 4 |

Data sourced from the Crystallography Open Database entry for 4-(pyridin-3-yl)pyrimidin-2-amine. nih.gov

Crystallographic Studies of Derived Compounds and Salts

The structural characteristics of this compound can be further understood by examining the crystallography of its derivatives and salts. These studies reveal how chemical modifications impact the solid-state architecture.

For instance, derivatives where the core structure is incorporated into larger molecules, such as N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, demonstrate how additional substituents influence crystal packing through various intermolecular interactions. guidechem.com The synthesis of such derivatives is often a key step in the development of compounds with specific biological activities, like tyrosine kinase inhibitors. mdpi.com

Coordination complexes represent another important class of derivatives. The nitrogen atoms in the pyridine and pyrimidine rings of this compound can act as ligands, binding to metal centers to form coordination polymers. nih.govresearchgate.net The resulting structures can have diverse and complex three-dimensional networks, with the geometry being dependent on the metal ion, counter-ions, and crystallization conditions. For example, a tripyridyltriazole derivative, which shares structural similarities, has been shown to form distinct coordination polymers with different zinc(II) salts. researchgate.net

Salt formation also significantly alters the crystallographic properties. Protonation of the basic nitrogen atoms creates new hydrogen bond donors, leading to different and often more complex hydrogen-bonding motifs compared to the neutral parent compound. This can affect physical properties such as solubility and stability.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of crystalline solids, particularly for identifying different polymorphic forms. researchgate.net Polymorphs are different crystal structures of the same compound, which can have distinct physical properties.

The PXRD pattern is a unique fingerprint for a specific crystalline phase. researchgate.net For this compound, PXRD would be used to ensure batch-to-batch consistency in its solid form. Any variation in the peak positions or intensities in the PXRD pattern compared to a reference standard could indicate the presence of a new polymorph, a different solvated form, or impurities. researchgate.net

While specific studies on the polymorphism of this compound are not detailed in the provided search results, the general methodology is well-established. researchgate.netnih.gov A systematic polymorph screen would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. This is a critical step in pharmaceutical development to identify the most stable and suitable solid form of a drug substance. researchgate.net Furthermore, techniques like variable-temperature PXRD can be employed to study phase transitions between different polymorphs. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Studies

The primary reaction pathways for 5-(Pyridin-3-YL)pyrimidin-2-amine often involve transformations of its exocyclic amino group. This amine functionality serves as a versatile handle for constructing more complex molecules through coupling reactions.

For instance, in the synthesis of novel anticancer agents, the amino group of a related aniline (B41778) was utilized in amide coupling reactions. mdpi.com Specifically, an aniline derivative was coupled with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) using 1,1′-carbonyldiimidazole (CDI) as an activating agent to form the final amide product. mdpi.com This demonstrates a common pathway where the amine acts as a nucleophile to attack an activated carboxylic acid.

Another significant transformation involves the reaction of the amine with other heterocyclic moieties. In one study, the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group was transferred to the 5-position of an indole (B1671886) ring, leading to a notable increase in vacuolization-inducing effects in cancer cells. tandfonline.com This highlights how the core scaffold can be incorporated into larger systems to enhance biological activity.

The general synthetic route often begins with the construction of the substituted pyrimidine (B1678525) ring itself. A key method is the cyclocondensation of a pyridinyl-enaminone with a guanidinium (B1211019) salt. mdpi.com This foundational reaction establishes the core structure, which can then undergo further transformations.

Cyclization and Fused Heterocyclic System Formation

The structure of this compound is a precursor for the synthesis of various fused heterocyclic systems, particularly those of therapeutic interest like pyrido[2,3-d]pyrimidines. These fused systems are often created by forming a new ring that incorporates the N1 and C6 atoms of the pyrimidine ring or adjacent positions on the pyridine (B92270) ring.

One common strategy involves the intramolecular cyclization of derivatives. For example, α-hydroxylactams formed from pyridine-2,3-dicarboximides can undergo acid-catalyzed cyclodehydration to create novel pyrido[2′,3′:3,4]pyrrolo fused systems. rsc.org While not starting directly from this compound, this illustrates a relevant cyclization principle for pyridine-fused heterocycles.

More directly, the synthesis of pyrido[2,3-d]pyrimidines, which are important in drug discovery, often utilizes precursors with amine functionalities on the pyrimidine ring. nih.gov For example, the synthesis of Palbociclib, a CDK4/6 inhibitor, involves the formation of a 2-aminopyrido[2,3-d]pyrimidin-7-one core. nih.gov Similarly, highly functionalized pyrimidines can be transformed into thieno[2,3-d]pyrimidines, demonstrating the versatility of the pyrimidine scaffold in creating fused systems. researchgate.net

The formation of these fused systems can be summarized in the following table:

| Starting Material Type | Fused System Formed | Key Reaction Type |

| Functionalized Pyrimidines | Thieno[2,3-d]pyrimidines | Cyclization/Transformation |

| Pyridine-2,3-dicarboximides | Pyrido[2′,3′:3,4]pyrrolo systems | Cyclodehydration |

| 2-Aminopyrimidine derivatives | Pyrido[2,3-d]pyrimidines | Annulation/Cyclization |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine and Pyridine Rings

The reactivity of this compound towards substitution is governed by the electronic properties of its two heterocyclic rings.

Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. bhu.ac.in Nucleophilic substitution typically occurs at the C2, C4, and C6 positions, as the negative charge of the reaction intermediate can be delocalized over the nitrogen atoms. bhu.ac.inslideshare.net However, in the target molecule, the C2 position is occupied by a strongly electron-donating amino group, and the C4 position is substituted with the pyridine ring. This leaves the C6 position as a potential site for nucleophilic attack if a suitable leaving group is present. The C5 position is the preferred site for electrophilic substitution in unactivated pyrimidines, but this position is already occupied by the pyridine ring. slideshare.net The presence of the activating amino group at C2 can, however, direct electrophiles to the C5 position in related systems, though in this specific compound, substitution would have to overcome the steric hindrance and electronic effects of the pyridinyl group.

Pyridine Ring: The pyridine ring is also electron-deficient compared to benzene (B151609). Electrophilic substitution is difficult and generally requires harsh conditions, occurring preferentially at the C3 (and C5) position. slideshare.net In this compound, the pyridine ring is attached at its C3 position. Nucleophilic substitution on the pyridine ring occurs more readily, primarily at the C2 and C4 positions. slideshare.net

Highly functionalized pyrimidines demonstrate selective substitution patterns. For instance, in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, nucleophilic substitution with secondary amines occurs selectively at the C2 position under mild conditions. researchgate.net This selectivity highlights how different substituents can precisely direct incoming nucleophiles.

| Ring System | Preferred Position for Electrophilic Substitution | Preferred Position for Nucleophilic Substitution | Notes on this compound |

| Pyrimidine | C5 slideshare.net | C2, C4, C6 bhu.ac.inslideshare.net | C5 is blocked. C2 has an activating amino group. C4 is blocked. C6 is a potential site. |

| Pyridine | C3, C5 slideshare.net | C2, C4 slideshare.net | Attached at C3. C2 and C4 are potential sites for nucleophilic attack. |

Reductive Transformations of Related Nitro-Compounds

The synthesis of this compound and its derivatives often proceeds through a corresponding nitro-compound. The reduction of a nitro group to an amine is a critical transformation in the synthesis of these molecules. The nitro group is highly electron-withdrawing and can be converted into an amino group through a six-electron reduction, often proceeding through nitroso and hydroxylamino intermediates. nih.gov

A key synthetic strategy involves the cyclization of a pyridinyl-enaminone with a nitro-guanidinium salt to produce a nitro-pyrimidine intermediate. mdpi.com This nitro group is then reduced to the primary amine. A common and effective method for this reduction is the use of iron powder in the presence of an ammonium (B1175870) chloride solution (Fe/NH₄Cl). mdpi.com This method is favored for its efficiency and relatively mild conditions.

Similar reductive transformations are widely used in the synthesis of other bioactive pyridinyl compounds. For example, the reduction of a nitro group on a pyridine ring is a key step in creating functionalized amines that can then undergo further reactions, such as the formation of fused imidazo[4,5-b]pyridines. nih.gov In one instance, a selective reduction of a 3-nitro group was achieved using ammonium sulfide (B99878). nih.gov

These transformations are crucial for installing the versatile amino group, which serves as a cornerstone for building molecular diversity and developing new therapeutic agents.

| Nitro-Compound Precursor | Reducing Agent(s) | Product | Application/Significance |

| 2-Nitro-4-(pyridin-3-yl)pyrimidine derivative | Fe/NH₄Cl mdpi.com | 4-(Pyridin-3-yl)pyrimidin-2-amine (B132428) derivative | Synthesis of imatinib (B729) analogue mdpi.com |

| 2-Chloro-3,5-dinitropyridine derivative | Ammonium sulfide nih.gov | 5-Nitro-3-aminopyridine derivative | Synthesis of imidazo[4,5-b]pyridines nih.gov |

| 6-Nitrothiazolo[5,4-b]pyridines | Not specified | 6-Aminothiazolo[5,4-b]pyridines | Synthesis of MALT1 inhibitors nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, provide a detailed picture of the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular structures and calculate electronic properties. ijcce.ac.ir

Studies on related pyrimidine structures have utilized DFT to analyze electronic aspects such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sciensage.info The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's reactivity. ijcce.ac.ir For instance, a smaller energy gap suggests higher reactivity. ijcce.ac.ir

Furthermore, DFT calculations are instrumental in predicting vibrational spectra (FT-IR and Raman). sciensage.info Theoretical vibrational frequencies, when compared with experimental data, help in the precise assignment of vibrational modes. researchgate.net The molecular electrostatic potential (MESP) surface, another property derived from DFT, reveals the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into the stability of the molecule arising from charge delocalization and hyperconjugative interactions. ijcce.ac.ir

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly popular, other quantum mechanical methods also contribute to understanding molecular properties. Ab initio methods, such as Hartree-Fock (HF) and coupled-cluster (CCSD), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. researchgate.netnih.gov These methods, though computationally more demanding, can offer benchmark-quality results for molecular geometries and energies. nih.gov

Semi-empirical methods, like AM1, offer a faster, albeit less accurate, alternative. researchgate.net These methods are particularly useful for screening large numbers of molecules or for studying very large systems where high-level ab initio or DFT calculations are not feasible. researchgate.net For example, the stability of nitrenium ions derived from primary aromatic amines, a factor related to mutagenicity, has been successfully evaluated using semi-empirical calculations. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with biological targets. These techniques are particularly valuable in drug discovery and materials science.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of potential drug candidates. For pyrimidine derivatives, docking studies have been performed against various protein targets, including those involved in cancer and inflammation. ashdin.cominformahealthcare.com

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. ashdin.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, derivatives of 4-(pyridin-3-yl)-pyrimidine-2-thiol have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to assess their anti-inflammatory potential. ashdin.com Similarly, aminopyrimidine derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Derivative Class | Target Protein | Key Findings |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine- 2-thiol | COX-1 and COX-2 | Showed significant binding interaction at the active site regions. ashdin.com |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Displayed excellent Nur77-binding activity. nih.gov |

| Amino-pyrimidine derivatives | PLK4 | The aminopyrimidine core formed key interactions with the hinge region of the kinase. nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | The core structure interacts with CDK2, CDK4, and CDK6. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. MD simulations are used to study the conformational flexibility of ligands and the stability of ligand-receptor complexes. nih.gov

In the context of ligand-target interactions, MD simulations can refine the binding poses obtained from molecular docking and provide insights into the binding mechanism. By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, calculate binding free energies, and observe conformational changes in both the ligand and the protein upon binding. nih.govnih.gov For example, MD simulations have been used to study the binding of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to cyclin-dependent kinases (CDKs), revealing the dynamic nature of the interactions. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This is often achieved by exploring the potential energy surface (PES) of the molecule by systematically changing key dihedral angles. researchgate.net

For flexible molecules, identifying the low-energy conformers is crucial as these are the most likely to be biologically active. researchgate.net Computational methods, including DFT and semi-empirical calculations, can be used to perform a conformational search and to calculate the energies of the resulting conformers. researchgate.netresearchgate.net The results of a conformational analysis can provide valuable information for understanding the molecule's shape and how it might interact with a binding site. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Functional Analogues

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is fundamental in medicinal chemistry for designing and optimizing lead compounds. For functional analogues of 5-(Pyridin-3-YL)pyrimidin-2-amine, these studies help to elucidate the structural requirements for biological activity. While specific, in-depth SAR and QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on closely related pyrimidine and pyridine (B92270) derivatives.

SAR studies on pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring significantly influence their biological activities. nih.govresearchgate.net For instance, in a series of pyrimidine derivatives developed as Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors, modifications at the 4- and 5-positions of the pyrimidine scaffold were critical. Reducing the molecular size of the substituent at the 4-position and altering the linker at the 5-position led to increased systemic exposure. nih.gov Furthermore, introducing fluorine atoms into a 3,5-dimethoxyphenyl ring attached to the pyrimidine enhanced FGFR3 inhibitory activity, with molecular dynamics simulations suggesting a hydrogen bond interaction between the fluorine and the protein's main chain. nih.gov

A review of pyridine derivatives highlighted that the presence and positions of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity. scilit.commdpi.com Conversely, the inclusion of halogen atoms or other bulky groups sometimes resulted in lower activity. scilit.commdpi.com

In a study on ferrocene-modified analogues of the tyrosine kinase inhibitor imatinib (B729), the pyridine ring was replaced with a ferrocenyl moiety. One such analogue, where the pyridine of imatinib was substituted with ferrocene, demonstrated moderate but consistent activity across several cancer cell lines, even surpassing imatinib's potency in one line (K-562). mdpi.com This indicates that the pyridin-3-yl group can be replaced by other moieties while retaining interaction within a kinase binding site. mdpi.com

QSAR methodologies provide a quantitative correlation between the chemical structure and biological activity. For substituted 2-aminopyridine (B139424) derivatives, QSAR models have been developed to understand their inhibitory effects on nitric oxide synthases. nih.gov These studies use various feature selection methods to build statistically significant models with high correlation coefficients, which are then validated for their predictive ability. nih.gov Such models, including 3D-QSAR, can help predict how steric and electrostatic fields of the molecule influence its activity. nih.gov

| Compound/Analogue Class | Target/Activity | Key SAR/QSAR Findings | Reference(s) |

| Pyrimidine Derivatives | General Biological Activities | Position of substituents on the pyrimidine nucleus greatly influences biological activity. | nih.govresearchgate.net |

| Pyrimidine Derivatives | FGFR3 Inhibition | Reducing substituent size at C4 and modifying the C5 linker increased systemic exposure. Fluorination of an attached phenyl ring enhanced activity. | nih.gov |

| Pyridine Derivatives | Antiproliferative Activity | -OMe, -OH, -C=O, and -NH2 groups can enhance activity. Bulky or halogen groups may decrease it. | scilit.commdpi.com |

| Ferrocene analogue of Imatinib | Tyrosine Kinase Inhibition | Replacement of the pyridine ring with a ferrocenyl group retained significant inhibitory activity. | mdpi.com |

| 2-Aminopyridine Derivatives | Nitric Oxide Synthase Inhibition | QSAR models can be built to correlate structural features with inhibitory activity, highlighting the importance of steric and electrostatic fields. | nih.gov |

Coordination Chemistry of 5 Pyridin 3 Yl Pyrimidin 2 Amine

Ligand Design and Coordination Modes

The unique architecture of 5-(pyridin-3-yl)pyrimidin-2-amine, which features both a pyridine (B92270) and an aminopyrimidine ring system, provides a rich platform for ligand design. Its coordination behavior is dictated by the availability of several nitrogen atoms that can act as Lewis basic donor sites to bond with metal ions.

This compound possesses three primary types of nitrogen donor sites:

The nitrogen atom of the pyridine ring.

The two nitrogen atoms within the pyrimidine (B1678525) ring.

The nitrogen atom of the exocyclic amino group.

The pyridine nitrogen is a well-established coordination site in a vast number of transition metal complexes. chemicalbook.com Similarly, aminopyrimidine derivatives are known to coordinate to metal ions. The exocyclic amino group can participate in coordination either directly to a metal center or indirectly through the formation of hydrogen bonds, which helps to stabilize the resulting supramolecular structures. rsc.org

The specific coordination mode adopted by the ligand depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. The ligand can act in a monodentate fashion, typically through the more sterically accessible and basic pyridine nitrogen. However, its structure is highly conducive to bidentate or bridging coordination modes. It can form a chelate ring by coordinating through the pyridine nitrogen and one of the pyrimidine nitrogens. Alternatively, it can bridge two different metal centers, using the pyridine nitrogen to bind to one metal and a pyrimidine nitrogen to bind to another, a critical feature for forming extended structures. nih.gov

The geometry of this compound, with its two distinct heterocyclic moieties linked together, allows it to function as a versatile building block, or "strut," in the design of larger, multidimensional structures. rsc.org Its ability to bridge metal centers is fundamental to the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov In these extended networks, the ligand connects inorganic nodes (metal ions or clusters) to form one-, two-, or three-dimensional lattices. researchgate.net The resulting materials can possess porous structures with potential applications in areas such as catalysis and materials science. The amino group, while potentially coordinating, also provides a site for strong hydrogen bonding, which can direct the self-assembly process and add to the stability of the final framework. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting products are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, FTIR spectroscopy, and elemental analysis.

While extensive studies on this specific ligand are emerging, the coordination chemistry of related aminopyridine and pyridine-based ligands with various transition metals is well-documented and provides insight into the expected behavior of this compound.

Cobalt(II): Co(II) complexes with pyridine-based ligands are often synthesized by reacting a cobalt(II) salt, like cobalt chloride, with the ligand in a solvent such as methanol (B129727) or ethanol (B145695). uvm.eduresearchgate.net Depending on the stoichiometry and the ligand's denticity, various coordination geometries, most commonly octahedral, can be achieved. researchgate.netscispace.com

Nickel(II): Ni(II) readily forms complexes with nitrogen-donor ligands. Syntheses with aminopyridine-containing ligands have yielded complexes with five-coordinate square-pyramidal and four-coordinate square-planar geometries. nih.govrsc.org The reaction of a Ni(II) salt, such as nickel perchlorate (B79767) or a tetracyanonickelate(II) salt, with the ligand can lead to the formation of either discrete complexes or extended structures. nih.govnih.gov

Copper(II): Cu(II) complexes with pyridine-containing macrocycles have been synthesized, often resulting in five-coordinate structures. rsc.org The synthesis involves the reaction of a copper(II) salt with the ligand, and the resulting complex's geometry is influenced by the ligand's structure and steric demands.

Zinc(II): Zn(II) complexes with related amido-pyridinate ligands have been prepared, exhibiting distorted tetrahedral and square pyramidal geometries. frontiersin.org Zinc's flexible coordination sphere allows it to form a variety of structures, including dimeric complexes and coordination polymers. researchgate.netfrontiersin.org

Gold(III): Au(III) complexes with pyridine-containing ligands have been synthesized and are of interest for their potential therapeutic applications. nih.govmdpi.com Synthesis often involves reacting a gold salt like tetrachloroauric acid with the ligand, which can result in either simple adducts or cyclometalated products where the ligand has formed a covalent bond with the gold center. mdpi.com

Palladium(II): The synthesis of Pd(II) complexes with aminopyridine ligands has been reported, often in the context of creating catalysts. nih.gov These syntheses may involve co-ligands like phosphines or N-heterocyclic carbenes (NHCs) to stabilize the palladium center, leading to square-planar complexes. nih.govmdpi.com

The bifunctional nature of this compound makes it an ideal candidate for constructing coordination polymers and MOFs. Research has confirmed its use as an organic ligand to build a metal-organic coordination polymer. Hydrothermal or solvothermal synthesis are common methods for producing such materials. researchgate.net In these methods, the ligand and a metal salt are heated in a sealed vessel, promoting the slow crystal growth of the extended framework. For instance, studies on the related ligand 5-(pyridin-2-ylmethyl)aminoisophthalic acid with Zn(II), Co(II), and Ni(II) under hydrothermal conditions have yielded isostructural two-dimensional (2D) wave-like networks. researchgate.net These 2D layers can be further linked by intermolecular interactions like hydrogen bonds to form a 3D supramolecular architecture. researchgate.net

Structural Elucidation of Coordination Compounds

The free ligand, this compound, has been structurally characterized, providing a baseline for understanding its conformational properties. In the solid state, it adopts a structure within the orthorhombic crystal system.

When incorporated into metal complexes, the coordination environment is defined by the number of donor atoms bonded to the metal (the coordination number) and their spatial arrangement. Based on studies of analogous ligands, a variety of coordination geometries can be expected.

Table 1: Representative Coordination Geometries in Metal Complexes with Related Pyridine/Amine Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | Aminoisophthalate with Pyridine | Distorted Octahedral | researchgate.net |

| Ni(II) | Polydentate Aminopyridine | Square-Pyramidal, Square-Planar | nih.gov |

| Ni(II) | Aminoisophthalate with Pyridine | Distorted Octahedral | researchgate.net |

| Zn(II) | Amido-Pyridinate | Distorted Tetrahedral, Square-Pyramidal | frontiersin.org |

| Zn(II) | Aminoisophthalate with Pyridine | Distorted Octahedral | researchgate.net |

This table illustrates the structural diversity achievable with ligands containing pyridine and amine functionalities. The specific geometry in complexes of this compound will depend on the synthetic conditions and the identity of the metal ion. For example, in coordination polymers, the ligand would likely adopt a bridging mode, connecting multiple metal centers to generate an extended lattice, with the metal ions often exhibiting octahedral or tetrahedral geometries. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cobalt(II) chloride |

| Nickel(II) perchlorate |

| Tetracyanonickelate(II) |

X-ray Crystallographic Analysis of Metal Complexes

There is no specific information available in the searched literature regarding the single-crystal X-ray diffraction analysis of metal complexes formed with this compound as a ligand. Therefore, details on coordination modes, bond lengths, bond angles, and crystal packing for complexes of this particular compound cannot be provided.

Functional Properties of Coordination Complexes

Information on the functional properties of coordination complexes specifically derived from the ligand this compound is not available in the reviewed sources.

Catalytic Activity in Organic Transformations (e.g., Heck Reaction)

There are no specific studies found that detail the use of this compound metal complexes as catalysts in organic transformations such as the Heck reaction. While palladium complexes of related pyridine and pyrimidine-containing ligands are known to be active catalysts, performance data for complexes of the title compound are not documented in the available literature.

Luminescent Properties of Metal-Ligand Assemblies

The luminescent properties, such as emission and excitation spectra, quantum yields, and lifetimes, for metal-ligand assemblies of this compound have not been reported in the searched scientific literature.

Magnetic Characterization of Paramagnetic Complexes

There is no data available concerning the magnetic properties of paramagnetic complexes involving this compound. Information regarding magnetic susceptibility measurements or detailed magnetic characterization for such complexes is absent from the reviewed literature.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks and Architectures

No specific studies on the hydrogen bonding networks of 5-(Pyridin-3-YL)pyrimidin-2-amine have been found. Generally, aminopyrimidine derivatives are known to form intermolecular hydrogen bonds, often involving N-H···N bridges between the amino group and nitrogen atoms in the pyrimidine (B1678525) or pyridine (B92270) rings. mdpi.com The specific architecture, however, is dependent on the precise isomeric and conformational arrangement, which is unknown for this compound.

π-π Stacking and Other Aromatic Interactions in Solid-State Structures

While the planar structure of this compound suggests the potential for π-π stacking interactions, no experimental data confirms the nature or geometry of these interactions. Studies on related pyridine derivatives indicate that antiparallel-displaced geometries are often the most stable form of π-π stacking. researchgate.net

Formation of Dimers, Layers, and Three-Dimensional Supramolecular Aggregates

The formation of higher-order structures such as dimers, layers, and 3D aggregates is a direct consequence of hydrogen bonding and π-π stacking. Without knowledge of these primary interactions for this compound, a description of its potential supramolecular aggregates cannot be provided.

Recurrent Supramolecular Synthons and Motifs

Supramolecular synthons are predictable and robust patterns of intermolecular interactions. In related aminopyrimidine systems, R22(8) graph set motifs, formed by pairs of N-H···N hydrogen bonds, are common. mdpi.com However, the applicability of this or other synthons to this compound has not been experimentally verified.

Host-Guest Chemistry and Self-Assembly Processes

There is no available literature on the host-guest chemistry or specific self-assembly processes of this compound. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, a phenomenon not yet reported for this compound. researchgate.netwikipedia.org Similarly, while the molecule possesses the functional groups necessary for self-assembly, the specific conditions and resulting structures have not been studied. acs.orgmdpi.com

Control of Conformational Equilibrium through Supramolecular Interactions

The interaction between the pyridine and pyrimidine rings is subject to rotational freedom, leading to a conformational equilibrium. Supramolecular interactions in the solid state can lock the molecule into a specific conformation. However, without crystal structure data for this compound, it is impossible to determine the preferred conformation or the influence of intermolecular forces on it. mdpi.com

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of 5-(Pyridin-3-YL)pyrimidin-2-amine Derivatives for Biological Studies

The synthesis of derivatives based on the this compound scaffold is a significant area of research. nih.govsemanticscholar.orgtandfonline.com One notable example involves the creation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. In one study, three series of these compounds were synthesized by combining key pharmacophores from imatinib (B729) and other biologically active molecules. semanticscholar.org The synthetic route involved multiple steps, including the reaction of intermediates with various aldehydes to produce the final derivatives. semanticscholar.org

Another approach has been the synthesis of pyridin-3-yl-pyrimidin-2-yl-triazole derivatives. These novel imatinib-based compounds were synthesized in a six-step process, starting from methyl-4-hydroxy benzoate. tandfonline.com Additionally, researchers have created hybrids of imatinib with quinoline. nih.gov This involved preparing N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine through an aromatic nucleophilic substitution, followed by a 1,3-dipolar cycloaddition with corresponding alcohols. nih.gov

The versatility of the pyridine (B92270) and pyrimidine (B1678525) rings allows for the development of a wide array of compounds with potential therapeutic applications. nih.govrsc.org The synthesis of these derivatives often involves multi-step reactions, including palladium-catalyzed cross-coupling reactions, to introduce various functional groups onto the core scaffold.

Investigation of Molecular Targets and Mechanisms

Derivatives of this compound have been investigated for their effects on various molecular targets and cellular mechanisms, demonstrating a broad range of biological activities.

Enzyme Inhibition Mechanism Studies

The this compound scaffold is a key component of many enzyme inhibitors. For instance, a series of N-substituted-2-aminopyrimidines based on this scaffold were designed as multi-kinase inhibitors. nih.gov One compound from this series demonstrated inhibitory activity against several oncogenic kinases, including ABL1, AKT1, LCK, C-SRC, PIM1, FLT3, FYN, and KDR. nih.gov

Furthermore, novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov In another study, pyrazolopyrimidine derivatives were discovered to be novel inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), with some compounds exhibiting low nanomolar inhibitory activity. nih.gov The development of these inhibitors often involves detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov

Modulators of Specific Cellular Mechanisms

Recent research has focused on the ability of this compound derivatives to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the formation of large, fluid-filled vacuoles in the cytoplasm. semanticscholar.orgnih.gov

A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent inducers of vacuolization. semanticscholar.orgnih.gov One derivative, compound 12A, was found to selectively induce methuosis in cancer cells while showing minimal toxicity to normal cells. semanticscholar.orgnih.gov The mechanism of action for this compound involves the activation of the MAPK/JNK signaling pathway, and the vacuoles were found to originate from macropinosomes. semanticscholar.orgnih.gov This highlights the potential of these derivatives as novel anticancer agents that function through a distinct cell death mechanism. nih.govnih.gov

Structure-Based Drug Design (SBDD) Methodologies Utilizing the Compound Scaffold

The this compound scaffold is extensively utilized in structure-based drug design (SBDD) to develop potent and selective inhibitors of various protein targets. researchgate.net This approach relies on the three-dimensional structure of the target protein to guide the design of new molecules.

For example, SBDD has been instrumental in the development of renin inhibitors based on a pyrimidine scaffold. By introducing a basic amine to interact with the catalytic aspartic acids and optimizing the binding elements for the S1/S3 pockets, a significant enhancement in inhibitory activity was achieved. researchgate.net Similarly, the design of phosphoinositide 3-kinase α (PI3Kα) inhibitors has benefited from a fragment-growing strategy based on the imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocyclic system. acs.org

Molecular docking studies are a key component of SBDD, allowing researchers to predict the binding modes and affinities of designed compounds. In the development of novel anticancer pyrimidines, docking of an active compound into the kinase domain of ABL1 helped to elucidate its binding interactions. nih.gov This rational design approach, which combines structural biology and computational modeling, has proven to be a powerful tool for optimizing the pharmacological properties of molecules containing the this compound core. nih.govtandfonline.com

Development of Chemical Probes for Biological Systems

The this compound scaffold is also valuable in the development of chemical probes, which are small molecules used to study biological systems and identify new drug targets. nih.gov These probes are designed to be potent and selective for a specific protein, allowing for the interrogation of its biological function. nih.gov

Derivatives of this compound have been synthesized with features that make them suitable as chemical probes. For example, some derivatives have been designed to target specific enzymes, and their activity can be monitored to understand the enzyme's role in cellular processes. nih.gov The development of fluorescently labeled derivatives is another area of interest, as these can be used to visualize the localization and dynamics of their target proteins within cells. mdpi.com The versatility of the scaffold allows for the incorporation of various functional groups, including those that can be used for "click chemistry" to attach fluorescent dyes or other reporter molecules. tandfonline.commdpi.com

Research into Precursors for Active Pharmaceutical Ingredients (e.g., Imatinib and Nilotinib Precursor Research)

The compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a key derivative of this compound, is a critical intermediate in the synthesis of the anticancer drugs Imatinib and Nilotinib. nih.govchemicalbook.comontosight.aijubilantingrevia.com Research has focused on developing efficient and scalable synthetic routes to this precursor.

One improved process for preparing Imatinib involves the synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, which is then reduced to the corresponding amine. google.comchemicalbook.com Various methods have been explored for this reduction step, including the use of hydrazine (B178648) in the presence of Raney's nickel or palladium on carbon with a hydrogen source like ammonium (B1175870) formate. google.comgoogle.com

The synthesis of Imatinib and its analogues has also been achieved through a multi-step process that includes the copper-catalyzed N-arylation of a heteroarylamine, avoiding the use of more expensive palladium catalysts. researchgate.net Furthermore, continuous flow chemistry has been applied to the synthesis of Imatinib, offering advantages in terms of safety, efficiency, and scalability for the production of this important active pharmaceutical ingredient (API). beilstein-journals.org

Methodological Studies for Antimicrobial Agent Discovery

The chemical scaffold of this compound has emerged as a significant pharmacophore in the quest for novel antimicrobial agents. Methodological studies in this area have predominantly centered on the synthesis and evaluation of a diverse array of derivatives, leveraging the core structure of this compound to explore and enhance antimicrobial potential. Research indicates that while this parent compound is a crucial starting material, its derivatives are the primary focus of antimicrobial screening and development.

Detailed Research Findings

Scientific investigations have methodically explored how modifications to the this compound structure influence its biological activity. The primary approach involves synthesizing new compounds by introducing various substituents to the pyrimidine and pyridine rings, as well as to the amine group. These synthetic endeavors aim to create a library of related compounds for subsequent antimicrobial evaluation.

One common methodological approach involves the synthesis of N-aryl and N-heteroaryl derivatives. For instance, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and screened for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. This line of research helps in understanding the structure-activity relationship (SAR), where the nature and position of the substituent on the phenyl ring can significantly impact the antimicrobial efficacy.

Another established research avenue is the formation of salts of pyrimidine derivatives. For example, pyrimidine salts of compounds like 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine have been synthesized using acids such as chloranilic and picric acid. These studies evaluate how salt formation affects the compound's solubility, stability, and ultimately, its antimicrobial properties.

Furthermore, the pyridin-3-yl-pyrimidin-2-yl-amino moiety has been incorporated into more complex chemical structures, such as amide derivatives. The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been undertaken to assess their potential as antimicrobial and cytotoxic agents. Such studies often include a comprehensive biological evaluation, including testing against various Gram-positive and Gram-negative bacteria, as well as fungal species.

While extensive research has been conducted on the derivatives of this compound, specific and detailed antimicrobial activity data, such as Minimum Inhibitory Concentration (MIC) values, for the parent compound itself are not extensively reported in the reviewed scientific literature. The available research consistently positions this compound as a foundational scaffold and a key intermediate in the synthesis of new chemical entities with potential therapeutic applications, rather than as a potent antimicrobial agent in its own right. The focus of methodological studies remains firmly on the exploration of its chemical space through the synthesis and biological screening of its derivatives.

Potential in Materials Science Research

Integration into Advanced Functional Materials

The distinct structural characteristics of 5-(Pyridin-3-YL)pyrimidin-2-amine make it a compelling candidate for incorporation into a variety of advanced functional materials. The presence of both pyridine (B92270) and pyrimidine (B1678525) rings, rich in nitrogen atoms, offers multiple sites for hydrogen bonding and coordination with metal ions. This facilitates the self-assembly of complex, ordered supramolecular structures and the formation of metal-organic frameworks (MOFs).

Research on analogous compounds has demonstrated the potential of the pyridinyl-pyrimidine scaffold in creating materials with unique properties. For instance, the isomer 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) has been successfully used as an organic ligand to construct a metal-organic coordination polymer. nih.gov This material exhibited a notable promotion of proton conductivity, a crucial property for applications in fuel cells and other electrochemical devices. nih.gov The crystal structure of 4-(pyridin-3-yl)pyrimidin-2-amine reveals a planar arrangement that facilitates the formation of these organized structures. nih.gov